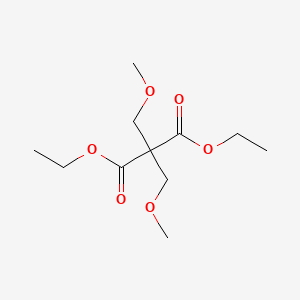
Diethyl 2-(dimethoxymethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dimethoxymethyl)malonate is an organic compound with the molecular formula C11H20O6. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by two ethoxy groups and a dimethoxymethyl group. This compound is of significant interest in organic synthesis due to its versatile reactivity and utility in the formation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-(dimethoxymethyl)malonate can be synthesized through the alkylation of diethyl malonate with dimethoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
Starting Materials: Diethyl malonate and dimethoxymethyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like ethanol, with sodium ethoxide as the base.
Procedure: Diethyl malonate is dissolved in ethanol, and sodium ethoxide is added to generate the enolate ion. Dimethoxymethyl chloride is then added dropwise, and the mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(dimethoxymethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The dimethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts like piperidine or pyridine in organic solvents.
Major Products:
Substitution: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation: β-keto esters and other complex structures.
Applications De Recherche Scientifique
Diethyl 2-(dimethoxymethyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It is used in the preparation of enzyme inhibitors and other biologically active compounds.
Medicine: It is a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which diethyl 2-(dimethoxymethyl)malonate exerts its effects depends on the specific reaction or application. Generally, it acts as a nucleophile in substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups. In condensation reactions, it forms enolate ions that participate in the formation of carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in organic molecules.
Condensation Reactions: Involves the formation of enolate intermediates that react with electrophiles.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler ester of malonic acid, lacking the dimethoxymethyl group.
Diethyl ethoxymethylenemalonate: Another derivative with an ethoxymethylene group instead of dimethoxymethyl.
Uniqueness: Diethyl 2-(dimethoxymethyl)malonate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity and allows for the formation of a wider range of chemical products compared to its simpler analogs.
Propriétés
IUPAC Name |
diethyl 2,2-bis(methoxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-16-9(12)11(7-14-3,8-15-4)10(13)17-6-2/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYXNWXQHQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)(COC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
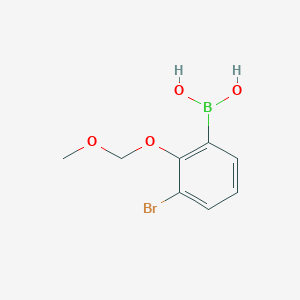
![4-(2-Ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl)phenol](/img/structure/B12100203.png)
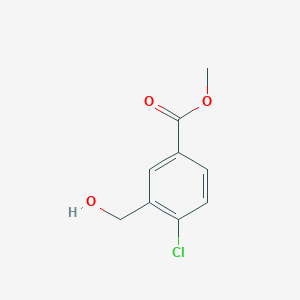

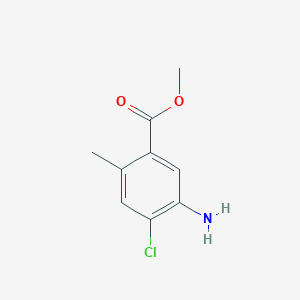
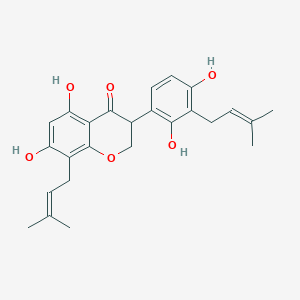
![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12100234.png)
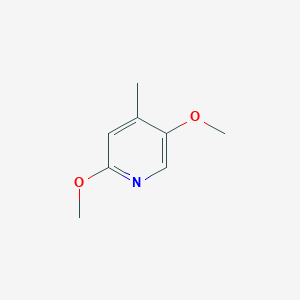

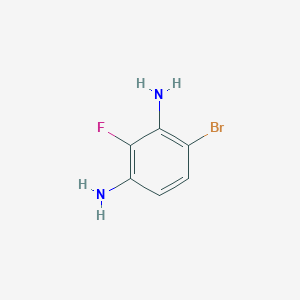

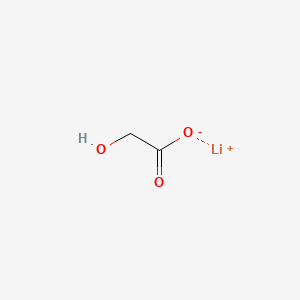
![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)
